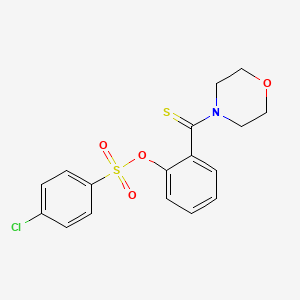
N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide), also known as BTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTTB is a symmetrical bisamide that contains two amide groups linked by a four-carbon chain. It has a molecular formula of C24H32N2O6 and a molecular weight of 448.53 g/mol.
Mécanisme D'action
The mechanism of action of N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) is not fully understood, but it is believed to involve the binding of N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) to target molecules, such as proteins or metal ions, through hydrogen bonding and other non-covalent interactions. The binding of N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) to proteins can affect their function and stability, leading to changes in cellular processes. The binding of N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) to metal ions can result in the formation of stable complexes that can be used for various applications, such as sensing and catalysis.
Biochemical and Physiological Effects:
N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) has been shown to have various biochemical and physiological effects, depending on the target molecule and the concentration of N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) used. In vitro studies have demonstrated that N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) can inhibit the growth of cancer cell lines, reduce the aggregation of beta-amyloid peptides, and modulate the activity of enzymes and ion channels. N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) in lab experiments is its high affinity and specificity for target molecules, which allows for precise and selective binding. N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) is also relatively easy to synthesize and purify, making it a readily available tool for researchers. However, one limitation of using N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) is its potential toxicity at high concentrations, which may affect the viability of cells or organisms. Another limitation is the lack of information on the long-term effects of N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) exposure, which may require further investigation.
Orientations Futures
There are several future directions for research on N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide), including:
- Further investigation of the mechanism of action of N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide), particularly in relation to its anti-cancer and anti-Alzheimer's properties.
- Development of new N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide)-based materials with tunable properties for various applications, such as gas storage, catalysis, and sensing.
- Exploration of the potential use of N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) as a tool for studying protein-ligand interactions and metal ion detection in biological systems.
- Investigation of the potential therapeutic benefits of N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) in other diseases and conditions, such as Parkinson's disease and diabetes.
- Development of new synthesis methods for N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) and its derivatives to improve their properties and expand their applications.
Méthodes De Synthèse
N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) can be synthesized through a multi-step reaction process involving the condensation of 3,4,5-trimethoxybenzoic acid with butane-1,4-diamine. The reaction is typically carried out under reflux in the presence of a suitable condensing agent, such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of several cancer cell lines. N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
In biochemistry, N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) has been used as a tool to study protein-ligand interactions, as it can bind to proteins with high affinity and specificity. N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems.
In materials science, N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) has been investigated for its potential use as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). N,N'-1,4-butanediylbis(3,4,5-trimethoxybenzamide) has been shown to form stable and porous frameworks with high surface area and tunable properties, making it a promising candidate for the development of new materials with applications in gas storage, catalysis, and sensing.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]butyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O8/c1-29-17-11-15(12-18(30-2)21(17)33-5)23(27)25-9-7-8-10-26-24(28)16-13-19(31-3)22(34-6)20(14-16)32-4/h11-14H,7-10H2,1-6H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVKQHJBETWPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
![{2-allyl-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5180753.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5180760.png)
![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
![N-phenyl-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B5180769.png)

![ethyl 4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5180786.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5180789.png)
![3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5180805.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B5180806.png)

![3-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B5180826.png)
![N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B5180831.png)
